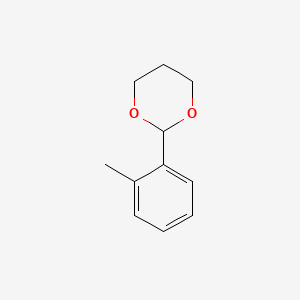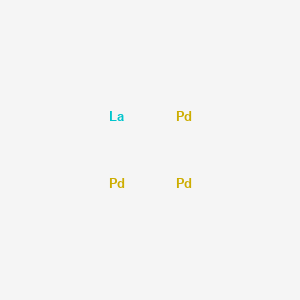
Lanthanum--palladium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum–palladium (1/3) is a compound consisting of lanthanum and palladium in a 1:3 ratio. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Palladium is a rare and lustrous silvery-white metal discovered in 1803 . The combination of these two elements results in a compound with unique properties and applications in various fields, including catalysis and materials science.
准备方法
The synthesis of lanthanum–palladium (1/3) can be achieved through various methods. One common approach involves the reduction of lanthanum and palladium salts in the presence of a reducing agent. For instance, lanthanum(III) chloride and palladium(II) chloride can be reduced using hydrogen gas at elevated temperatures to form the desired compound. Another method involves the co-precipitation of lanthanum and palladium hydroxides, followed by calcination to obtain the final product .
Industrial production methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and homogeneity of the compound. The choice of precursor materials and reaction conditions can significantly influence the properties of the final product .
化学反应分析
Lanthanum–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of lanthanum and palladium.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the compound to its metallic state.
Common reagents used in these reactions include hydrogen gas, oxygen, halogens, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Lanthanum–palladium (1/3) has a wide range of applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: Lanthanum–palladium (1/3) is used in the development of advanced materials, including alloys and composites, due to its excellent mechanical and thermal properties.
Environmental Science: Lanthanum–palladium (1/3) is used in environmental applications, including the removal of pollutants from water and air.
作用机制
The mechanism by which lanthanum–palladium (1/3) exerts its effects depends on its specific application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact and form products. The unique electronic and structural properties of lanthanum and palladium contribute to the compound’s catalytic activity .
In medical applications, lanthanum–palladium (1/3) can interact with biological molecules and cellular structures, influencing various biochemical pathways. For instance, it can bind to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and lowering serum phosphate levels .
相似化合物的比较
Lanthanum–palladium (1/3) can be compared with other similar compounds, such as lanthanum–nickel (1/3) and lanthanum–cobalt (1/3). These compounds share some similarities in terms of their chemical properties and applications but also exhibit unique characteristics:
属性
CAS 编号 |
12031-23-1 |
|---|---|
分子式 |
LaPd3 |
分子量 |
458.2 g/mol |
IUPAC 名称 |
lanthanum;palladium |
InChI |
InChI=1S/La.3Pd |
InChI 键 |
HCBHHWYICRNVOI-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


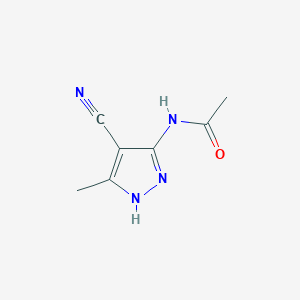
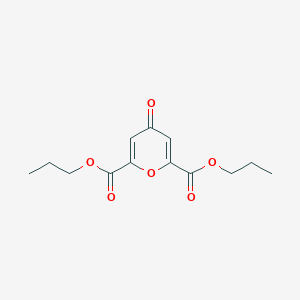
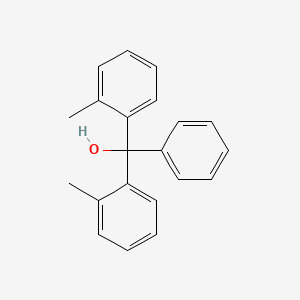
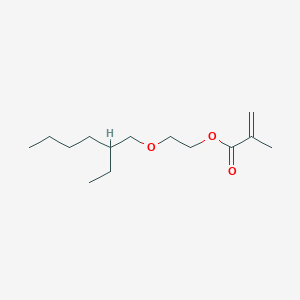
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
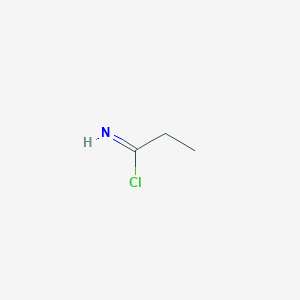

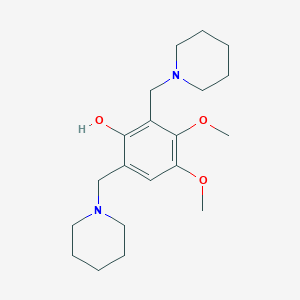
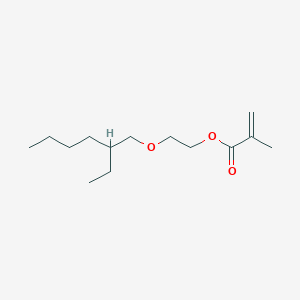
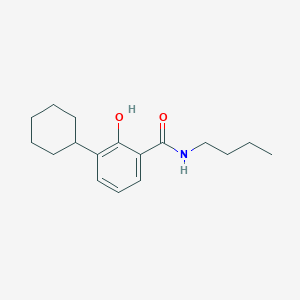
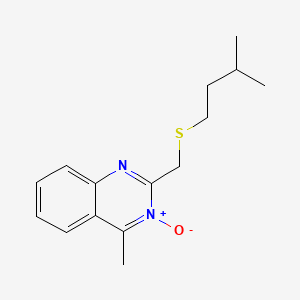
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
